Cas no 1044664-24-5 (3-O-Acetyl Ezetimibe)

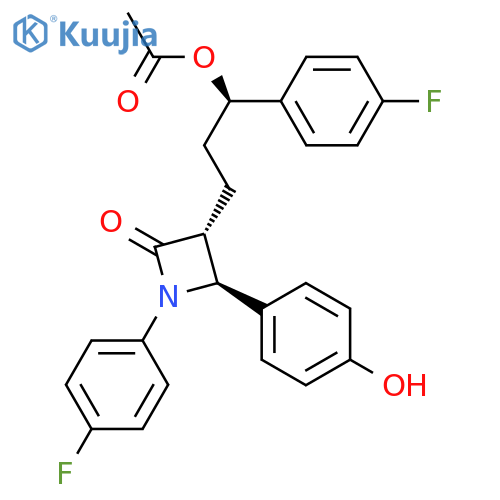

3-O-Acetyl Ezetimibe structure

商品名:3-O-Acetyl Ezetimibe

CAS番号:1044664-24-5

MF:C26H23F2NO4

メガワット:451.46

CID:893580

3-O-Acetyl Ezetimibe 化学的及び物理的性質

名前と識別子

-

- 3-O-Acetyl Ezetimibe

- (1S)-3-[(4S,3R)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-2-oxoazetidin-3-yl]-1-(4-fluorophenyl)propyl acetate

- 2-Azetidinone, 3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-, (3R,4S)-

- Ezetimibe 3-O-Acetyl Impurity

- (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-2-azetidinone

- (3S,4R)-rel-3-[(3R)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-2-azetidinone

-

じっけんとくせい

- 密度みつど: 1.305±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (2.3E-4 g/L) (25 ºC),

3-O-Acetyl Ezetimibe 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A173795-25mg |

3-O-Acetyl Ezetimibe |

1044664-24-5 | 25mg |

$ 827.00 | 2023-04-19 | ||

| TRC | A173795-5mg |

3-O-Acetyl Ezetimibe |

1044664-24-5 | 5mg |

$ 173.00 | 2023-09-09 | ||

| TRC | A173795-10mg |

3-O-Acetyl Ezetimibe |

1044664-24-5 | 10mg |

$ 339.00 | 2023-09-09 | ||

| A2B Chem LLC | AD49203-5mg |

3-O-Acetyl Ezetimibe |

1044664-24-5 | 5mg |

$1163.00 | 2024-04-20 | ||

| TRC | A173795-50mg |

3-O-Acetyl Ezetimibe |

1044664-24-5 | 50mg |

$ 1315.00 | 2023-04-19 | ||

| TRC | A173795-2mg |

3-O-Acetyl Ezetimibe |

1044664-24-5 | 2mg |

$ 115.00 | 2023-09-09 | ||

| A2B Chem LLC | AD49203-50mg |

3-O-Acetyl Ezetimibe |

1044664-24-5 | 50mg |

$3325.00 | 2024-04-20 |

3-O-Acetyl Ezetimibe 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

1044664-24-5 (3-O-Acetyl Ezetimibe) 関連製品

- 125072-69-7(2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)-)

- 163380-20-9(Ezetimibe Diacetate)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量